1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile is a unique cyclobutane derivative with a molecular weight of 173.21 g/mol . This compound is characterized by the presence of a hydroxyphenyl group attached to a cyclobutane ring, which is further connected to a carbonitrile group. Its structural formula is C11H11NO, and it is known for its high purity and versatility in various research and industrial applications .
Preparation Methods
The synthesis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often utilize automated systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyphenyl group, where nucleophiles such as halides or amines replace the hydroxyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to target proteins or enzymes. The cyclobutane ring provides structural rigidity, which can enhance the compound’s stability and specificity in binding interactions. The carbonitrile group can act as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)cyclopentane-1-carbonitrile: This compound has a cyclopentane ring instead of a cyclobutane ring, which can affect its chemical reactivity and binding interactions.
1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile: The presence of a cyclohexane ring provides additional conformational flexibility, which can influence its biological activity.
1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile: The cyclopropane ring introduces ring strain, which can enhance the compound’s reactivity in certain chemical reactions.
The uniqueness of this compound lies in its balanced combination of structural rigidity and functional group versatility, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1196125-36-6 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H11NO/c12-8-11(6-1-7-11)9-2-4-10(13)5-3-9/h2-5,13H,1,6-7H2 |
InChI Key |
HGVFOEOKKSUVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.